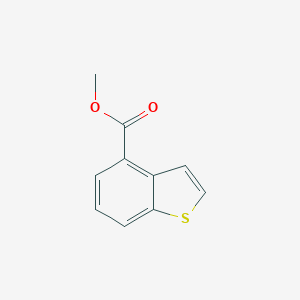

METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzothiophene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-12-10(11)8-3-2-4-9-7(8)5-6-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEKEROHNAFUGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CSC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541122 | |

| Record name | Methyl 1-benzothiophene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100590-43-0 | |

| Record name | Methyl 1-benzothiophene-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-benzothiophene-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE CAS Number: 100590-43-0

This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 100590-43-0 | |

| Molecular Formula | C₁₀H₈O₂S | [1] |

| Molecular Weight | 192.24 g/mol | |

| Appearance | White to pink solid | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

Synthesis and Experimental Protocols

The synthesis of benzothiophene derivatives is a well-established area of organic chemistry. While a specific, detailed protocol for the synthesis of this compound (CAS 100590-43-0) is not explicitly detailed in the surveyed literature, general methodologies for the creation of the benzothiophene core and subsequent carboxylation and esterification are common.

General Synthesis Strategy:

The formation of the benzothiophene scaffold can be achieved through various cyclization reactions. A common conceptual pathway involves the reaction of a substituted thiophenol with an appropriate electrophile to construct the fused ring system. Subsequent functional group manipulations would then be employed to introduce the carboxylate group at the 4-position, followed by esterification with methanol.

Logical Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

The benzothiophene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved pharmaceuticals.[3] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including but not limited to:

-

Anticancer: Certain benzothiophene derivatives have shown promise as anticancer agents.[3]

-

Anti-inflammatory: The scaffold is a component of molecules with anti-inflammatory properties.[3]

-

Antimicrobial: Antibacterial and antifungal activities have been reported for various benzothiophene compounds.[3]

-

Antidiabetic: Some derivatives have been investigated for their potential in managing diabetes.[3]

-

Anticonvulsant: The structural motif has been explored for its anticonvulsant effects.[3]

While specific biological data for this compound is not extensively documented, its structural similarity to other active benzothiophenes suggests it could serve as a valuable intermediate or a candidate for biological screening in various drug discovery programs. The ester functionality provides a handle for further chemical modification to explore structure-activity relationships (SAR).

Potential Drug Discovery Workflow:

The integration of this compound into a drug discovery pipeline would likely follow a standard progression from initial screening to lead optimization.

Caption: A typical workflow for the evaluation of a novel chemical entity in a drug discovery program.

Signaling Pathway Interactions

Currently, there is no specific information in the public domain linking this compound to the modulation of any particular signaling pathway. However, given the diverse biological activities of the benzothiophene class, it is plausible that derivatives could interact with a range of cellular targets. For instance, some benzothiophene-containing molecules have been shown to interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. Further research through target identification and mechanism of action studies would be required to elucidate any specific signaling pathway involvement for this compound.

Conclusion

This compound is a chemical entity with a foundation in the well-regarded benzothiophene scaffold. While detailed experimental and biological data for this specific molecule are sparse, its structural features suggest potential for further investigation in medicinal chemistry and drug development. The information provided herein serves as a foundational guide for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further empirical studies are necessary to fully characterize its physicochemical properties and to uncover its biological potential.

References

An In-Depth Technical Guide to the Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining methyl 1-benzothiophene-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic pathways.

Introduction

This compound is a crucial building block in medicinal chemistry, valued for its presence in a variety of biologically active molecules. The benzothiophene scaffold is a prominent heterocyclic core in numerous pharmaceuticals. The regioselective synthesis of the 4-carboxy derivative is a key challenge, and this guide explores a reliable method to achieve this specific substitution pattern.

Synthetic Pathway Overview

The primary and most direct route to obtaining this compound involves a two-step process. The first step is the synthesis of the precursor, 1-benzothiophene-4-carboxylic acid, via a Grignard reaction. The subsequent step is the esterification of the carboxylic acid to yield the final methyl ester product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 1-Benzothiophene-4-carboxylic acid[1]

This procedure details the formation of the carboxylic acid precursor from 4-bromobenzo[b]thiophene.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromobenzo[b]thiophene | 213.09 | 40.0 g | 188 mmol |

| Magnesium (Mg) turnings | 24.31 | 4.79 g | 197 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 250 mL | - |

| Iodine (I₂) | 253.81 | a few crystals | - |

| Carbon Dioxide (CO₂) | 44.01 | excess (gas) | - |

Procedure:

-

Under a nitrogen atmosphere, a stirring suspension of magnesium turnings (4.79 g, 197 mmol) in anhydrous tetrahydrofuran (100 mL) is prepared in a reaction flask.

-

A few crystals of iodine are added as an initiator.

-

A solution of 4-bromobenzo[b]thiophene (40.0 g, 188 mmol) in anhydrous THF (150 mL) is prepared. Approximately 5% of this solution is added to the magnesium suspension to initiate the Grignard reaction.

-

Once the reaction begins, the remaining 4-bromobenzo[b]thiophene solution is added dropwise at a rate that maintains the reaction temperature between 50-55 °C. This addition should take approximately 30 minutes.

-

After the addition is complete, the reaction mixture is stirred at 50°C for an additional hour.

-

The resulting Grignard reagent is then carboxylated by bubbling excess carbon dioxide gas through the cooled reaction mixture.

-

The reaction is quenched with an acidic workup to yield 1-benzothiophene-4-carboxylic acid.

Synthesis of this compound

This procedure describes the esterification of 1-benzothiophene-4-carboxylic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Benzothiophene-4-carboxylic acid | 178.21 | 10.0 g | 56.1 mmol |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | 1-2 mL | - |

Procedure:

-

1-Benzothiophene-4-carboxylic acid (10.0 g, 56.1 mmol) is dissolved in methanol (100 mL) in a round-bottom flask.

-

Concentrated sulfuric acid (1-2 mL) is carefully added as a catalyst.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization to obtain the pure ester.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the target compound and its precursor.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1-Benzothiophene-4-carboxylic acid | 4-Bromobenzo[b]thiophene | Mg, CO₂ | THF | 1.5 h | 50-55 | Not specified |

| This compound | 1-Benzothiophene-4-carboxylic acid | MeOH, H₂SO₄ | Methanol | 4-6 h | Reflux | High |

Logical Relationships in the Synthesis

The synthesis follows a clear logical progression from a halogenated precursor to the final ester product. The key transformation is the conversion of the aryl bromide to a carboxylic acid, which then enables the straightforward formation of the methyl ester.

Caption: Logical progression of the synthetic steps.

This guide provides a foundational understanding of a key synthetic route to this compound. Researchers and drug development professionals can utilize this information for the efficient production of this important chemical intermediate. Further optimization of reaction conditions may be possible depending on the specific laboratory setup and desired scale of production.

An In-depth Technical Guide to the Spectroscopic Data of Methyl 1-benzothiophene-4-carboxylate and Its Isomer

Compound Structures:

| Requested Compound | Isomer Analyzed in this Guide |

| METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE | Methyl 1-benzothiophene-2-carboxylate |

| ![Image of this compound] | ![Image of Methyl 1-benzothiophene-2-carboxylate] |

| Formula: C₁₀H₈O₂S | Formula: C₁₀H₈O₂S |

| Molecular Weight: 192.23 g/mol | Molecular Weight: 192.23 g/mol [1] |

| CAS Number: Not assigned | CAS Number: 22913-24-2[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopic Data of Methyl 1-benzothiophene-2-carboxylate

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.15 | s | H-3 |

| ~7.90 | d | H-7 |

| ~7.85 | d | H-4 |

| ~7.40 | m | H-5, H-6 |

| 3.94 | s | -OCH₃ |

Note: Specific coupling constants (J values) are not available in the cited literature. 'd' denotes a doublet, 'm' a multiplet, and 's' a singlet.

¹³C NMR Spectroscopic Data of Methyl 1-benzothiophene-2-carboxylate

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| 163.5 | C=O |

| 142.1 | C-7a |

| 139.5 | C-3a |

| 133.0 | C-2 |

| 128.5 | C-3 |

| 126.8 | C-5 |

| 125.4 | C-6 |

| 124.6 | C-4 |

| 122.9 | C-7 |

| 52.5 | -OCH₃ |

Note: These are predicted chemical shifts based on spectroscopic data of similar compounds and general principles of ¹³C NMR spectroscopy.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The gas-phase IR spectrum for Methyl 1-benzothiophene-2-carboxylate is available from the NIST/EPA Gas-Phase Infrared Database.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| ~3070 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Methyl (-OCH₃) C-H |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1540 | C=C Stretch | Aromatic Ring |

| ~1250, 1100 | C-O Stretch | Ester C-O |

| ~750 | C-H Bend | Aromatic C-H out-of-plane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

| m/z | Ion | Proposed Fragment |

| 192 | [M]⁺ | Molecular Ion (C₁₀H₈O₂S)⁺ |

| 161 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 133 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical, forming benzothiophene cation |

Fragmentation Pathway

The primary fragmentation of Methyl 1-benzothiophene-2-carboxylate involves the loss of the methoxy radical followed by the loss of carbon monoxide, which is a common pathway for methyl esters of aromatic carboxylic acids.[4]

Experimental Protocols

The following sections describe generalized protocols for the acquisition of spectroscopic data for a solid organic compound like Methyl 1-benzothiophene-2-carboxylate.

NMR Spectroscopy Protocol

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired on a 300 or 400 MHz instrument.[5] For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. This mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty sample compartment is recorded first, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: A small quantity of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of a solid organic compound is depicted below.

References

- 1. Methyl benzo[b]thiophene-2-carboxylate [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectrabase.com [spectrabase.com]

Chemical structure and IUPAC name of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Methyl 1-benzothiophene-4-carboxylate, a significant heterocyclic compound in the landscape of chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a bicyclic aromatic compound belonging to the benzothiophene class of heterocycles. The structure consists of a benzene ring fused to a thiophene ring, with a methyl carboxylate group substituted at the 4-position of the benzothiophene core.

IUPAC Name: methyl benzo[b]thiophene-4-carboxylate

CAS Number: 100590-43-0

Chemical Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below.

Quantitative Data

A summary of the available quantitative data for this compound is presented in the table below. This information is crucial for its application in experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₈O₂S |

| Molecular Weight | 192.23 g/mol |

| CAS Number | 100590-43-0 |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Experimental Protocols: Synthesis

A general method for the synthesis of substituted benzothiophenes can be adapted for the preparation of this compound. One common approach involves the reaction of a substituted o-halobenzaldehyde with methyl thioglycolate followed by cyclization.

Example Synthetic Protocol:

-

Reaction Setup: To a solution of 2-chloro-3-formylbenzoate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add methyl thioglycolate (1.2 equivalents) and a base, for example, potassium carbonate (2 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

At present, there is limited specific information available in the public domain regarding the direct involvement of this compound in defined signaling pathways. However, the benzothiophene scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities often stem from the interaction of the benzothiophene core with various biological targets, including enzymes and receptors. Further research is necessary to elucidate the specific signaling pathways modulated by this particular compound.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. The experimental protocols described are generalized and may require optimization for specific laboratory conditions.

An In-depth Technical Guide to the Solubility and Stability of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is publicly available. This guide provides a comprehensive overview based on the general properties of benzothiophene derivatives and established methodologies for assessing solubility and stability.

Introduction

This compound is an organic compound featuring a benzothiophene core. Benzothiophenes are a class of heterocyclic compounds containing a benzene ring fused to a thiophene ring. This scaffold is of significant interest in medicinal chemistry and materials science, appearing in the structure of various pharmaceuticals and organic electronic materials.[1][2][3][4] The ester functional group at the 4-position of the benzothiophene ring will significantly influence the molecule's physicochemical properties, including its solubility and stability.

Understanding the solubility and stability of a compound is critical in drug discovery and development. Poor solubility can negatively impact bioavailability and the reliability of in vitro assays, while instability can lead to degradation, affecting potency and safety.[5][6][7] This guide outlines the expected solubility and stability characteristics of this compound and provides detailed experimental protocols for their determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, we can infer some properties based on its structure and data from related compounds.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₁₀H₈O₂S | |

| Molecular Weight | 192.23 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| LogP (Octanol/Water Partition Coefficient) | ~2.69 (Computed for isomer) | A computed LogP for the positional isomer, Methyl benzo[b]thiophene-7-carboxylate, is 2.6879. This suggests the compound is lipophilic and likely to have low aqueous solubility. |

| pKa | Data not available | The ester group is not readily ionizable. The benzothiophene ring is very weakly basic. |

Solubility

The solubility of a compound is a critical parameter that influences its absorption and distribution. It is typically assessed in both aqueous and organic solvents.

Predicted Solubility

Based on its chemical structure, this compound is expected to be:

-

Poorly soluble in water due to the lipophilic benzothiophene core and the lack of easily ionizable groups.

-

Soluble in common organic solvents such as acetone, ether, and benzene, which is a general characteristic of the benzothiophene moiety.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols should be followed. The two main types of solubility assays are kinetic and thermodynamic.

3.2.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.[8][9][10]

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microtiter plate and perform serial dilutions.

-

Incubation: Incubate the plate for a short period (e.g., 2 hours) at a controlled temperature.[11]

-

Precipitate Detection: Quantify the amount of precipitate formed. Common detection methods include:

3.2.2. Thermodynamic (Equilibrium) Solubility Assay

This method measures the true equilibrium solubility of a compound and is crucial for later stages of drug development.[5][7][12]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a specific volume of the desired solvent (e.g., water, buffer at various pH values).

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

Figure 1: Experimental Workflows for Solubility Determination.

Stability

The stability of a pharmaceutical compound is its ability to retain its chemical and physical properties within specified limits throughout its shelf life.[13][14][15] Forced degradation studies are conducted to identify potential degradation products and pathways.

General Stability of Benzothiophenes

The benzothiophene ring system is generally considered to be thermally stable.[3] However, it is susceptible to chemical degradation, particularly oxidation.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[16][17][18] According to ICH guidelines, forced degradation studies should include exposure to various stress conditions.[13][14][15][19]

4.2.1. Hydrolytic Degradation

The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[20][21][22]

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can be hydrolyzed to 1-benzothiophene-4-carboxylic acid and methanol. This reaction is typically reversible.[22][23]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to yield the carboxylate salt of 1-benzothiophene-4-carboxylic acid and methanol. This reaction is generally irreversible.[20][22]

Experimental Protocol:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Incubate the solutions at room temperature and elevated temperatures (e.g., 50-60°C).[16]

-

Analyze samples at various time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

4.2.2. Oxidative Degradation

The sulfur atom in the benzothiophene ring is susceptible to oxidation.

-

Oxidation to Sulfoxide and Sulfone: Strong oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the sulfur atom to form the corresponding benzothiophene S-oxide and subsequently the benzothiophene S,S-dioxide (sulfone).[24][25][26][27]

Experimental Protocol:

-

Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubate the solution at room temperature.

-

Monitor the reaction over time by HPLC to identify and quantify degradation products.

4.2.3. Photolytic Degradation

Exposure to light can cause degradation of photosensitive compounds.

Experimental Protocol:

-

Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[15][16][17]

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples at appropriate time intervals by HPLC.

4.2.4. Thermal Degradation

To assess thermal stability, the compound is exposed to elevated temperatures.

Experimental Protocol:

-

Store solid this compound at elevated temperatures (e.g., 40-80°C), with and without humidity.[16]

-

Analyze samples at various time points to determine the extent of degradation.

Figure 2: Potential Degradation Pathways under Forced Degradation Conditions.

Conclusion

References

- 1. books.rsc.org [books.rsc.org]

- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. evotec.com [evotec.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. mastercontrol.com [mastercontrol.com]

- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 17. pharmadekho.com [pharmadekho.com]

- 18. ijrpp.com [ijrpp.com]

- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. jk-sci.com [jk-sci.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. youtube.com [youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Benzothiophene: A Technical Guide to its Discovery and Chemical History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, is a pivotal scaffold in medicinal chemistry and materials science. Its derivatives are integral components of numerous pharmaceuticals, including the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton. This technical guide provides an in-depth exploration of the discovery and historical evolution of benzothiophene synthesis, alongside a detailed examination of key modern synthetic methodologies. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for practical application in a research setting.

Historical Perspective: The Dawn of Benzothiophene Chemistry

While the precise first synthesis of the parent benzo[b]thiophene is not definitively documented in a single seminal publication, its history is intertwined with the broader development of sulfur-containing heterocyclic chemistry in the late 19th and early 20th centuries. Early methods were often harsh and low-yielding, relying on the cyclization of pre-functionalized benzene derivatives.

One of the earliest related discoveries was the synthesis of a benzo[c]thiophene derivative, 1,3-diphenylbenzo[c]thiophene, in 1922, although its correct structure was not confirmed until 1937. The parent benzo[c]thiophene was eventually isolated in 1962. For the more common and stable benzo[b]thiophene isomer, also historically known as thianaphthene, early synthetic strategies included the oxidative cyclization of o-mercaptocinnamic acids. Another classical approach involved the acid-catalyzed cyclization of arylthioacetaldehyde dialkyl acetals. These foundational methods, while historically significant, have been largely superseded by more efficient and versatile modern techniques.

Key Synthetic Methodologies

The following sections detail prominent modern methods for the synthesis of benzothiophenes, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Electrophilic Cyclization of 2-Alkynylthioanisoles

A robust and high-yielding method for the synthesis of 2,3-disubstituted benzothiophenes involves the electrophilic cyclization of readily accessible 2-alkynylthioanisoles. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source has proven particularly effective, proceeding under mild conditions with excellent functional group tolerance.[1]

| Entry | Alkyne Substituent (R) | Product | Yield (%) | Reference |

| 1 | Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 | [1] |

| 2 | 4-Methylphenyl | 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene | 98 | [1] |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 97 | [1] |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 99 | [1] |

| 5 | 4-Nitrophenyl | 3-(Methylthio)-2-(4-nitrophenyl)benzo[b]thiophene | 96 | [1] |

| 6 | 2-Thienyl | 3-(Methylthio)-2-(thiophen-2-yl)benzo[b]thiophene | 95 | [1] |

| 7 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 92 | [1] |

| 8 | n-Butyl | 2-Butyl-3-(methylthio)benzo[b]thiophene | 94 | [1] |

-

To a 6-dram vial, add the corresponding 2-alkynylthioanisole (0.3 mmol, 1.0 equiv) and dichloromethane (3 mL).

-

To this solution, add dimethyl(methylthio)sulfonium tetrafluoroborate (0.6 mmol, 2.0 equiv).

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate under reduced pressure.

-

Absorb the crude product onto silica gel and purify by column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2,3-disubstituted benzothiophene.[1]

Palladium-Catalyzed Synthesis from 2-Iodothiophenol and Alkynes

A versatile and efficient method for the synthesis of 2-substituted benzothiophenes is the palladium-catalyzed Sonogashira-type cross-coupling reaction between 2-iodothiophenol and various terminal alkynes. This reaction proceeds via an initial coupling followed by an intramolecular cyclization.

| Entry | Alkyne | Product | Yield (%) | Reference |

| 1 | Phenylacetylene | 2-Phenylbenzo[b]thiophene | 87 | |

| 2 | 4-Ethynyltoluene | 2-(p-Tolyl)benzo[b]thiophene | 85 | |

| 3 | 4-Methoxyphenylacetylene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 82 | |

| 4 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)benzo[b]thiophene | 78 | |

| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene | 75 | |

| 6 | 1-Octyne | 2-Hexylbenzo[b]thiophene | 72 | |

| 7 | Cyclohexylacetylene | 2-Cyclohexylbenzo[b]thiophene | 68 | |

| 8 | (Trimethylsilyl)acetylene | 2-(Trimethylsilyl)benzo[b]thiophene | 65 |

-

To a reaction tube, add 2-iodothiophenol (0.5 mmol), the corresponding alkyne (2.0 mmol, 4 equiv), palladium(II) acetate (15 mol%), N,N,N',N'-tetramethylethylenediamine (TMEDA) (20 mol%), and silver trifluoroacetate (AgTFA) (1.1 equiv).

-

Add dimethylformamide (DMF) (2 mL) as the solvent.

-

Seal the tube and purge with nitrogen.

-

Heat the reaction mixture at 110 °C for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-substituted benzothiophene.

Visible-Light Photocatalytic Synthesis

A modern, metal-free approach to benzothiophene synthesis involves the visible-light-promoted radical annulation of o-methylthio-arenediazonium salts with alkynes. This method is advantageous for its mild reaction conditions and avoidance of transition metal catalysts.[2][3]

| Entry | Diazonium Salt Substituent | Alkyne | Product | Yield (%) | Reference |

| 1 | H | Phenylacetylene | 2-Phenylbenzo[b]thiophene | 82 | [3] |

| 2 | 4-Me | Phenylacetylene | 5-Methyl-2-phenylbenzo[b]thiophene | 85 | [3] |

| 3 | 4-OMe | Phenylacetylene | 5-Methoxy-2-phenylbenzo[b]thiophene | 88 | [3] |

| 4 | 4-Cl | Phenylacetylene | 5-Chloro-2-phenylbenzo[b]thiophene | 78 | [3] |

| 5 | H | 1-Octyne | 2-Hexylbenzo[b]thiophene | 65 | [3] |

| 6 | H | Ethyl propiolate | Ethyl benzo[b]thiophene-2-carboxylate | 72 | [3] |

| 7 | H | 3-Ethynylthiophene | 2-(Thiophen-3-yl)benzo[b]thiophene | 62 | [4] |

-

In a reaction vial, dissolve the o-methylthio-arenediazonium salt (0.25 mmol) and the alkyne (1.25 mmol, 5 equiv) in dimethyl sulfoxide (DMSO) (1.0 mL).

-

Add Eosin Y (0.05 equiv) to the solution.

-

Seal the vial and irradiate with a green light source (e.g., 530 nm LED) at room temperature for the specified time (typically 24-36 hours).

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the substituted benzothiophene.[4]

Conclusion

The synthesis of benzothiophenes has evolved significantly from its early beginnings, with modern chemistry offering a diverse toolkit of efficient and versatile methods. The electrophilic cyclization of 2-alkynylthioanisoles, palladium-catalyzed cross-coupling reactions, and innovative visible-light photocatalysis each provide distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the rational design and efficient production of novel benzothiophene-containing molecules with potential therapeutic applications. The detailed protocols and comparative data presented in this guide serve as a practical resource for the synthesis and exploration of this important heterocyclic scaffold.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Visible light photocatalytic synthesis of benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Visible Light Photocatalytic Synthesis of Benzothiophenes [organic-chemistry.org]

- 4. Visible Light Photocatalytic Synthesis of Benzothiophenes - University of Regensburg Publication Server [epub.uni-regensburg.de]

A Comprehensive Technical Guide to the Theoretical and Molecular Modeling of Methyl 1-Benzothiophene-4-carboxylate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical and molecular modeling studies on Methyl 1-benzothiophene-4-carboxylate are limited in publicly accessible literature. This guide provides a comprehensive overview of the established computational methodologies and presents representative data based on studies of closely related benzothiophene derivatives. The principles and protocols described herein are directly applicable to the study of the title compound.

Introduction

Benzothiophene and its derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous pharmaceutical agents and functional materials.[1][2][3] Their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and cholinesterase inhibition, have made them a focal point of medicinal chemistry and drug discovery.[1][4][5][6][7] Theoretical studies and molecular modeling have become indispensable tools for understanding the structure-activity relationships (SAR), optimizing lead compounds, and elucidating the mechanisms of action of benzothiophene-based molecules.

This technical guide provides an in-depth exploration of the computational methodologies employed in the study of this compound and its analogs. It covers key theoretical approaches, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking. Detailed protocols for these computational experiments are provided, along with a curated presentation of representative quantitative data.

Theoretical Studies: Unraveling Molecular Properties

Theoretical studies, particularly those employing quantum mechanical methods, provide fundamental insights into the electronic structure, geometry, and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for studying benzothiophene derivatives due to its balance of accuracy and computational efficiency.[8][9][10][11]

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties of benzothiophene derivatives.

Experimental Protocols:

-

Software: Gaussian, ORCA, or other quantum chemistry packages.

-

Methodology:

-

Geometry Optimization: The initial structure of the molecule is built using a molecular editor. A geometry optimization is then performed to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-31G*.[8] Vibrational frequency analysis is subsequently carried out to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[10]

-

Electronic Properties: Following geometry optimization, single-point energy calculations are performed to determine various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Data Presentation:

Table 1: Representative Optimized Geometrical Parameters for a Benzothiophene Scaffold (based on DFT calculations on derivatives)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.88 - 1.99 | C-S-C | 86.2 - 91.6 |

| C-C (thiophene ring) | 1.37 - 1.42 | C-C-C (thiophene ring) | 110.0 - 112.3 |

| C-C (benzene ring) | 1.39 - 1.41 | C-C-C (benzene ring) | 118.5 - 121.0 |

| C-H | 1.08 - 1.11 | H-C-C | 119.0 - 121.0 |

Data synthesized from studies on various benzothiophene derivatives.[9][11]

Table 2: Representative Electronic Properties of Benzothiophene Derivatives (DFT/B3LYP)

| Property | Value |

| HOMO Energy | -6.0 to -7.5 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | 3.5 to 5.0 eV |

| Dipole Moment | 1.0 to 3.0 Debye |

Values are indicative and vary based on substitution patterns.

Molecular Modeling: Simulating Biological Interactions

Molecular modeling techniques are pivotal in drug discovery for predicting how a ligand (such as a benzothiophene derivative) will interact with a biological target, typically a protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to elucidate binding modes and estimate the binding affinity of potential drug candidates.[4][6][7][12]

Experimental Protocols:

-

Software: AutoDock, Glide, iGEMDOCK, or similar docking programs.[12]

-

Methodology:

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the benzothiophene derivative is generated and optimized using a suitable method (e.g., DFT as described above).

-

Docking Simulation: A search algorithm explores the conformational space of the ligand within the defined binding site of the receptor. A scoring function is then used to rank the different poses based on their predicted binding affinity (e.g., in kcal/mol).

-

Analysis of Interactions: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

-

Data Presentation:

Table 3: Representative Molecular Docking Results for Benzothiophene Derivatives against Various Targets

| Compound Series | Target Protein | Binding Affinity Range (kcal/mol) | Key Interacting Residues |

| Benzothiophene Acylhydrazones | PBP2a (MRSA) | -5.0 to -6.5 | SER403, THR600, ASN464 |

| Benzothiophene-Chalcones | Acetylcholinesterase (AChE) | -7.0 to -9.0 | TRP84, TYR121, PHE330 |

| Benzothiophene Carboxylic Acids | Cyclooxygenase-2 (COX-2) | -6.0 to -8.5 | ARG120, TYR355, SER530 |

Data compiled from various studies on benzothiophene derivatives.[6][7]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[4][5][6][13] This allows for the prediction of the activity of novel compounds and provides insights into the molecular features that are important for bioactivity.

Experimental Protocols:

-

Software: VLife MDS, MOE (Molecular Operating Environment), or similar QSAR modeling software.

-

Methodology:

-

Data Set Preparation: A dataset of benzothiophene derivatives with their corresponding measured biological activities (e.g., IC50 or MIC values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each molecule in the dataset.

-

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Principal Component Regression (PCR) are used to build a QSAR model that correlates the descriptors with the biological activity.[4][6]

-

Model Validation: The predictive power of the QSAR model is assessed using various statistical parameters, including the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and the root mean square error (RMSE).[5][6]

-

Data Presentation:

Table 4: Representative Statistical Parameters for QSAR Models of Benzothiophene Derivatives

| Model Type | r² (Training Set) | q² (Cross-validation) | r² (Test Set) | Key Descriptor Types |

| 2D-QSAR (Antimicrobial) | 0.70 - 0.80 | 0.60 - 0.70 | > 0.5 | Electro-topological, Steric |

| 3D-QSAR (Anticancer) | 0.85 - 0.95 | 0.75 - 0.85 | > 0.6 | Steric, Electrostatic |

| 4D-QSAR (Dopamine D2 Inhibitors) | > 0.90 | > 0.80 | > 0.7 | Conformational, Pharmacophoric |

Statistical values are indicative of well-constructed QSAR models for benzothiophene analogs.[6][13]

Mandatory Visualizations

Visual representations are crucial for understanding complex computational workflows and molecular interactions.

Caption: A generalized workflow for the computational analysis of benzothiophene derivatives.

Caption: A hypothetical signaling pathway for a bioactive benzothiophene derivative.

Conclusion

The theoretical and molecular modeling approaches outlined in this guide provide a robust framework for the investigation of this compound and its analogs. By leveraging Density Functional Theory, molecular docking, and QSAR studies, researchers can gain profound insights into the physicochemical properties, biological interactions, and structure-activity relationships of this important class of compounds. These computational tools are essential for the rational design and development of novel benzothiophene-based therapeutic agents and functional materials. The presented protocols and representative data serve as a valuable resource for scientists and professionals engaged in this exciting field of research.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiophene - Wikipedia [en.wikipedia.org]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A density functional theory study on the adsorption of different organic sulfides on boron nitride nanosheet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of 4D-QSAR studies to a series of benzothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Methyl 1-Benzothiophene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review on Methyl 1-Benzothiophene-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of data on this specific molecule, this guide also incorporates information on closely related benzothiophene derivatives to provide a broader context for its potential synthesis, properties, and biological activities.

Synthesis of the Benzothiophene Scaffold

A generalized synthetic workflow for obtaining the benzothiophene core is presented below.

Caption: Generalized synthetic workflow for this compound.

Representative Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

This protocol, adapted from a known procedure for related compounds, illustrates a potential synthetic route.[1]

Materials:

-

Appropriate 2-halobenzonitrile (1.0 equiv.)

-

Methyl thioglycolate (1.05 equiv.)

-

Triethylamine (3.1 equiv.)

-

Dry Dimethyl sulfoxide (DMSO) (to make a 2 M solution)

Procedure:

-

A mixture of the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in dry DMSO is prepared in a microwave-safe vessel.

-

The vessel is sealed and subjected to microwave irradiation at 130 °C for a designated hold time (typically 10-20 minutes).

-

After cooling to room temperature, the reaction mixture is poured into ice-water.

-

The resulting solid precipitate (the 3-aminobenzo[b]thiophene intermediate) is collected by filtration, washed with water, and dried under vacuum.

-

This intermediate can then be further functionalized at the 3-position via standard methods such as diazotization followed by Sandmeyer or other substitution reactions to introduce the desired carboxyl group at the 4-position, which would then be esterified.

Spectral and Physicochemical Properties

Specific spectral data for this compound is not available. However, based on data from isomers and related derivatives, the following characteristics can be anticipated.

| Property | Predicted Data |

| ¹H NMR (in CDCl₃) | δ (ppm): ~8.0-8.5 (m, Ar-H), ~7.3-7.6 (m, Ar-H), ~3.9 (s, 3H, OCH₃) |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~166 (C=O), ~140-120 (Ar-C), ~52 (OCH₃) |

| Mass Spec. (ESI-MS) | m/z: [M+H]⁺ expected at approximately 193.03 |

Biological Activity and Potential Applications

The benzothiophene scaffold is a prominent feature in many biologically active compounds.[2] Derivatives have shown a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity of Related Compounds

A study on a series of substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamides demonstrated moderate to good antiproliferative activity against several human cancer cell lines.[3][4] While these are amide derivatives, the data suggests that the benzo[b]thiophene-4-carbonyl scaffold is a promising starting point for the development of anticancer agents.

| Compound ID | Substitution Pattern | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Du-145 IC₅₀ (µM) |

| 18 | R = 4-fluorophenyl | 2.21 | 2.11 | 1.94 | 2.34 |

| 19 | R = 4-chlorophenyl | 2.32 | 2.24 | 2.03 | 2.41 |

| 21 | R = 4-methylphenyl | 2.45 | 2.31 | 2.12 | 2.52 |

| 25 | R = 3-chlorophenyl | 2.11 | 1.98 | 1.81 | 2.19 |

| 30 | R = 2-chlorophenyl | 2.03 | 1.91 | 1.89 | 2.09 |

| 31 | R = 2-fluorophenyl | 2.15 | 2.04 | 1.95 | 2.23 |

| 33 | R = 2-methylphenyl | 2.28 | 2.17 | 2.01 | 2.36 |

Data extracted from a study on 3-sulfamoylbenzo[b]thiophene-4-carboxamides.[3][4]

Inhibition of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK)

Certain benzothiophene carboxylate derivatives have been identified as novel allosteric inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK).[5][6][7][8] BDK is a key regulator of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases such as obesity and type 2 diabetes. Inhibition of BDK leads to the activation of BCKDC, promoting BCAA catabolism.

The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a potent BDK inhibitor with an IC₅₀ of 3.19 µM.[5][7][8]

Signaling Pathway

The inhibitory action of benzothiophene carboxylate derivatives on BDK represents a significant signaling pathway with therapeutic potential.

Caption: Inhibition of BDK by benzothiophene carboxylates activates BCKDC.

Representative Experimental Protocol: In Vitro Kinase Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound against a kinase like BDK.

Materials:

-

Recombinant BDK enzyme

-

BCKDC E1 subunit (substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well plates

-

Scintillation counter

Procedure:

-

The kinase reaction is initiated by adding a mixture of the BDK enzyme and the test compound at various concentrations to wells of a 96-well plate containing the BCKDC E1 substrate in kinase assay buffer.

-

The reaction is started by the addition of [γ-³²P]ATP.

-

The plate is incubated at 30°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

A portion of the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated [γ-³²P]ATP.

-

The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While specific research on this particular molecule is limited, the broader family of benzothiophene carboxylates and carboxamides has demonstrated promising anticancer and metabolic regulatory activities. The synthetic accessibility of the benzothiophene scaffold, coupled with the diverse biological activities of its derivatives, underscores the need for further investigation into the synthesis and pharmacological evaluation of this compound. Future research should focus on developing a specific and efficient synthesis for this compound, followed by a thorough characterization of its biological properties to unlock its full therapeutic potential.

References

- 1. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase* | Semantic Scholar [semanticscholar.org]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 8. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling Precautions for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE, based on data from analogous compounds.

Hazard Identification and Classification

Based on data for related benzothiophene compounds, this compound may be classified as hazardous. The following table summarizes the potential hazards, drawing from common classifications of similar molecules.

| Hazard Class | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |

| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects | GHS09 |

Precautionary Statements and First Aid

Strict adherence to precautionary measures is crucial when handling this compound. The following table outlines the recommended precautionary statements and corresponding first-aid measures.

| Type | Precautionary Statement | First-Aid Measures |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P330: Rinse mouth. P332+P313: If skin irritation occurs: Get medical advice/attention. P337+P313: If eye irritation persists: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | General advice: Consult a physician. Show this safety data sheet to the doctor in attendance. If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. | |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. |

Personal Protective Equipment (PPE) and Engineering Controls

The following table details the necessary personal protective equipment and engineering controls to minimize exposure.

| Control Type | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |

| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge. |

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not well-documented. The table below provides predicted or analogous data.

| Property | Value |

| Molecular Formula | C₁₀H₈O₂S |

| Molecular Weight | 192.23 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Experimental Protocols & Workflows

Given the absence of specific experimental data, a generalized workflow for the safe handling and initial characterization of a novel compound like this compound is presented below.

Caption: Generalized workflow for safe handling and initial testing of a novel chemical.

Logical Relationship of Safety Precautions

The following diagram illustrates the hierarchical and logical flow of safety precautions that should be applied when working with any potentially hazardous chemical in a laboratory setting.

Caption: Hierarchy of controls for mitigating chemical exposure in the laboratory.

Methodological & Application

Application Note: High-Yield Synthesis of METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-benzothiophene-4-carboxylate is a valuable building block in medicinal chemistry and materials science. Its synthesis can be challenging due to the need for regioselective functionalization of the benzothiophene core. This application note provides a detailed, high-yield, two-step protocol for the synthesis of this compound. The procedure involves the initial synthesis of 1-benzothiophene-4-carboxylic acid followed by a Fischer esterification to yield the final product. The protocols are based on established synthetic methodologies for analogous compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | 4-Bromo-3-methylbenzenethiol | 203.10 | 10 | 1.0 | 1-Benzothiophene-4-carboxylic acid | 178.20 | 1.78 | ~70-80% |

| Methyl bromoacetate | 152.97 | 12 | 1.2 | |||||

| 2 | 1-Benzothiophene-4-carboxylic acid | 178.20 | 10 | 1.0 | This compound | 192.23 | 1.92 | >95% |

| Methanol | 32.04 | Excess | Solvent | |||||

| Sulfuric Acid (conc.) | 98.08 | Catalytic | - |

Experimental Protocols

Step 1: Synthesis of 1-Benzothiophene-4-carboxylic acid

This protocol is adapted from general methods for constructing substituted benzothiophenes. The strategy involves the cyclization of a substituted thiophenol derivative.

Materials:

-

4-Bromo-3-methylbenzenethiol

-

Methyl bromoacetate

-

Sodium methoxide

-

Methanol

-

Polyphosphoric acid (PPA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Thioether Formation: In a round-bottom flask, dissolve 4-bromo-3-methylbenzenethiol (10 mmol) in methanol (50 mL). To this solution, add sodium methoxide (12 mmol) and stir for 15 minutes at room temperature. Add methyl bromoacetate (12 mmol) dropwise and reflux the mixture for 4 hours.

-

Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Add water (50 mL) and extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thioether.

-

Cyclization: To the crude thioether, add polyphosphoric acid (20 g) and heat the mixture at 100°C for 2 hours with vigorous stirring.

-

Purification: Cool the reaction mixture and pour it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then dissolved in a minimal amount of hot methanol. The solution is filtered hot to remove any insoluble impurities and then allowed to cool to crystallize the product. The crystals of 1-benzothiophene-4-carboxylic acid are collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Fischer Esterification for the Synthesis of this compound

This is a standard procedure for the esterification of a carboxylic acid.[1][2][3]

Materials:

-

1-Benzothiophene-4-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 1-benzothiophene-4-carboxylic acid (10 mmol) in anhydrous methanol (100 mL).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the suspension with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: To the residue, add dichloromethane (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize the remaining acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the two-step synthesis of this compound.

Fischer Esterification Mechanism

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Methyl 1-Benzothiophene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-benzothiophene-4-carboxylate is a valuable scaffold in medicinal chemistry and materials science. The benzothiophene core is a key structural motif in a variety of biologically active compounds. This document provides a detailed protocol for a multi-step synthesis of this compound, featuring a crucial palladium-catalyzed carbonylation reaction. This approach offers a reliable and reproducible pathway to this important molecule.

The synthesis involves a three-step process commencing with the preparation of a 4-halo-1-benzothiophene intermediate. This is followed by a palladium-catalyzed carbonylation to introduce the carboxylate functionality at the 4-position. The final step is a standard esterification to yield the desired methyl ester.

Reaction Scheme

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-1-benzothiophene

A common precursor for the palladium-catalyzed carbonylation is 4-chloro-1-benzothiophene. Its synthesis can be achieved through the decarboxylation of 4-chloro-1-benzothiophene-2-carboxylic acid.[1]

Materials:

-

4-Chloro-1-benzothiophene-2-carboxylic acid

-

1,3-Dimethyl-2-imidazolidinone (DMI)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

3N Hydrochloric acid

-

Toluene

-

Anhydrous magnesium sulfate

-

Sodium bicarbonate solution

Procedure:

-

A mixture of 4-chloro-1-benzothiophene-2-carboxylic acid (50.0 g), DMI (200 mL), and DBU (140.7 mL) is heated to 160-195 °C with stirring for 6 hours.[1]

-

After the reaction is complete, the mixture is cooled to 10 °C.

-

Slowly add 350 mL of pre-cooled 3N hydrochloric acid to the reaction mixture.[1]

-

Extract the mixture with 500 mL of toluene.[1]

-

Wash the toluene layer sequentially with 3N hydrochloric acid, water, aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-1-benzothiophene.[1]

Step 2: Palladium-Catalyzed Carbonylation of 4-Halo-1-benzothiophene

This step introduces the carboxylic acid group at the 4-position of the benzothiophene ring system. The following is a general protocol for the palladium-catalyzed carbonylation of an aryl halide, which can be adapted for 4-halo-1-benzothiophene.

Materials:

-

4-Bromo-1-benzothiophene or 4-Chloro-1-benzothiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

Hydrochloric acid

Procedure:

-

In a high-pressure reactor, combine the 4-halo-1-benzothiophene (1.0 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF as the solvent.

-

Purge the reactor with carbon monoxide gas several times.

-

Pressurize the reactor with carbon monoxide (typically 10-50 atm) and heat the reaction mixture to 80-120 °C.

-

Maintain the reaction at this temperature with stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.

-

After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

-

Dilute the reaction mixture with water and acidify with hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain 1-benzothiophene-4-carboxylic acid.

Step 3: Fischer Esterification of 1-Benzothiophene-4-carboxylic acid

The final step is the conversion of the carboxylic acid to its methyl ester.[2]

Materials:

-

1-Benzothiophene-4-carboxylic acid

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-benzothiophene-4-carboxylic acid (1.0 eq) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | 4-Chloro-1-benzothiophene-2-carboxylic acid | 4-Chloro-1-benzothiophene | DMI, DBU, 160-195 °C | ~90 | >98 |

| 2 | 4-Halo-1-benzothiophene | 1-Benzothiophene-4-carboxylic acid | CO, Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80-120 °C | 70-85 | >95 |

| 3 | 1-Benzothiophene-4-carboxylic acid | This compound | MeOH, H₂SO₄ (cat.), reflux | >95 | >99 |

Note: Yields are approximate and can vary based on reaction scale and optimization.

Logical Relationships in the Synthetic Pathway

Caption: A flowchart illustrating the multi-step synthesis of the target compound.

References

METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE: A Versatile Intermediate in the Synthesis of Commercially Important Pharmaceuticals

Introduction:

Methyl 1-benzothiophene-4-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its rigid benzothiophene core and reactive ester functionality make it an attractive starting material for the synthesis of a variety of biologically active molecules. This document provides detailed application notes and protocols for the potential use of this compound as a key intermediate in the synthesis of three commercially significant drugs: Raloxifene, Zileuton, and Sertaconazole.

Application Note: Synthesis of Raloxifene